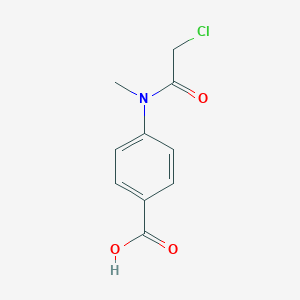

1,2-Dichloro-3-ethyl-3-methylcyclopropene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

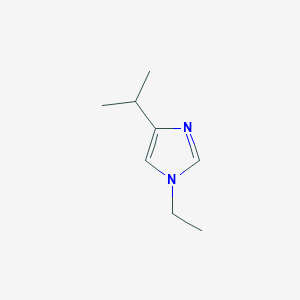

1,2-Dichloro-3-ethyl-3-methylcyclopropene (DECMCP) is a cyclopropene derivative that is widely used in scientific research. DECMCP is a potent inhibitor of ethylene action, and it has been extensively used to study the role of ethylene in plant growth and development.

Mécanisme D'action

1,2-Dichloro-3-ethyl-3-methylcyclopropene inhibits ethylene action by binding irreversibly to the ethylene receptor. The ethylene receptor is a membrane-bound protein that is responsible for initiating the ethylene signaling pathway. When ethylene binds to the receptor, it initiates a cascade of events that ultimately leads to changes in gene expression and physiological responses. 1,2-Dichloro-3-ethyl-3-methylcyclopropene binds to the ethylene receptor in a manner that is similar to ethylene, but it cannot initiate the ethylene signaling pathway. Therefore, 1,2-Dichloro-3-ethyl-3-methylcyclopropene acts as a competitive inhibitor of ethylene action.

Effets Biochimiques Et Physiologiques

1,2-Dichloro-3-ethyl-3-methylcyclopropene has a number of biochemical and physiological effects on plants. Inhibition of ethylene action by 1,2-Dichloro-3-ethyl-3-methylcyclopropene can lead to changes in gene expression, protein synthesis, and physiological responses. For example, 1,2-Dichloro-3-ethyl-3-methylcyclopropene can inhibit the production of ethylene-induced enzymes, such as cellulase and polygalacturonase, which are involved in cell wall degradation during fruit ripening. 1,2-Dichloro-3-ethyl-3-methylcyclopropene can also inhibit the expression of ethylene-responsive genes, such as those involved in the regulation of flower and fruit development.

Avantages Et Limitations Des Expériences En Laboratoire

1,2-Dichloro-3-ethyl-3-methylcyclopropene has several advantages for lab experiments. It is a potent and specific inhibitor of ethylene action, and it can be used to study the role of ethylene in plant growth and development. 1,2-Dichloro-3-ethyl-3-methylcyclopropene is also relatively stable and can be stored for long periods of time. However, 1,2-Dichloro-3-ethyl-3-methylcyclopropene has some limitations for lab experiments. It is a toxic and volatile compound, and it should be handled with care. 1,2-Dichloro-3-ethyl-3-methylcyclopropene can also have non-specific effects on plant growth and development if used at high concentrations or for extended periods of time.

Orientations Futures

1,2-Dichloro-3-ethyl-3-methylcyclopropene has many potential future directions for scientific research. One direction is to study the role of ethylene in stress responses, such as drought, salinity, and pathogen infection. Another direction is to study the interaction between ethylene and other plant hormones, such as auxin, cytokinin, and gibberellin. 1,2-Dichloro-3-ethyl-3-methylcyclopropene can also be used to study the role of ethylene in plant-microbe interactions, such as the symbiosis between legumes and nitrogen-fixing bacteria. Additionally, 1,2-Dichloro-3-ethyl-3-methylcyclopropene can be used to study the role of ethylene in non-plant systems, such as bacteria, fungi, and animals.

Conclusion

In conclusion, 1,2-Dichloro-3-ethyl-3-methylcyclopropene is a potent and specific inhibitor of ethylene action that has been extensively used in scientific research. 1,2-Dichloro-3-ethyl-3-methylcyclopropene has many potential applications in the study of plant growth and development, stress responses, hormone interactions, and plant-microbe interactions. However, 1,2-Dichloro-3-ethyl-3-methylcyclopropene should be handled with care due to its toxicity and volatility. Further research on 1,2-Dichloro-3-ethyl-3-methylcyclopropene and its applications will continue to advance our understanding of the role of ethylene in biological systems.

Méthodes De Synthèse

1,2-Dichloro-3-ethyl-3-methylcyclopropene can be synthesized from 1,2-dibromo-3-ethyl-3-methylcyclopropane and sodium methoxide. The reaction is carried out in methanol, and the product is purified by distillation. Alternatively, 1,2-Dichloro-3-ethyl-3-methylcyclopropene can be synthesized from 1,2-dibromo-3-ethylcyclopropane and sodium methoxide in methanol.

Applications De Recherche Scientifique

1,2-Dichloro-3-ethyl-3-methylcyclopropene is widely used in scientific research to study the role of ethylene in plant growth and development. Ethylene is a plant hormone that regulates many aspects of plant growth and development, including seed germination, root elongation, flower and fruit development, and senescence. 1,2-Dichloro-3-ethyl-3-methylcyclopropene inhibits ethylene action by binding irreversibly to the ethylene receptor, thereby preventing ethylene from binding to the receptor and initiating the ethylene signaling pathway.

Propriétés

Numéro CAS |

144897-41-6 |

|---|---|

Nom du produit |

1,2-Dichloro-3-ethyl-3-methylcyclopropene |

Formule moléculaire |

C6H8Cl2 |

Poids moléculaire |

151.03 g/mol |

Nom IUPAC |

1,2-dichloro-3-ethyl-3-methylcyclopropene |

InChI |

InChI=1S/C6H8Cl2/c1-3-6(2)4(7)5(6)8/h3H2,1-2H3 |

Clé InChI |

GVXSIRRHOHGNLJ-UHFFFAOYSA-N |

SMILES |

CCC1(C(=C1Cl)Cl)C |

SMILES canonique |

CCC1(C(=C1Cl)Cl)C |

Synonymes |

Cyclopropene, 1,2-dichloro-3-ethyl-3-methyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)

![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)